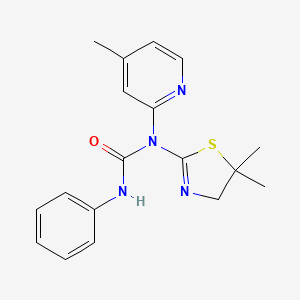![molecular formula C8H15ClO2S B14160570 Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate CAS No. 4303-47-3](/img/structure/B14160570.png)
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate is an organic compound with the molecular formula C8H15ClO2S It is a derivative of butanoic acid, featuring a sulfanyl group substituted with a 2-chloroethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-chloroethyl)sulfanyl]butanoate typically involves the reaction of 4-mercaptobutanoic acid with 2-chloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds via the formation of an intermediate ester, which is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted derivatives.
科学研究应用
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl 4-[(2-chloroethyl)sulfanyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, resulting in diverse biological effects.
相似化合物的比较
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate can be compared with other similar compounds, such as:
Ethyl 4-[(2-bromoethyl)sulfanyl]butanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
Ethyl 4-[(2-iodoethyl)sulfanyl]butanoate:
Ethyl 4-[(2-hydroxyethyl)sulfanyl]butanoate: Features a hydroxyl group, making it more hydrophilic and altering its biological activity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloroethyl group, which can undergo various chemical transformations, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
4303-47-3 |
|---|---|
分子式 |
C8H15ClO2S |
分子量 |
210.72 g/mol |
IUPAC 名称 |
ethyl 4-(2-chloroethylsulfanyl)butanoate |
InChI |
InChI=1S/C8H15ClO2S/c1-2-11-8(10)4-3-6-12-7-5-9/h2-7H2,1H3 |
InChI 键 |
YDBOMLHGHSBTIS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCSCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


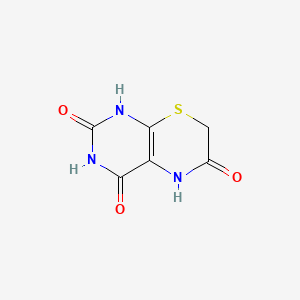
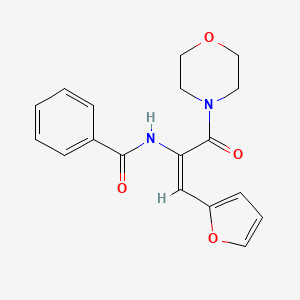

![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

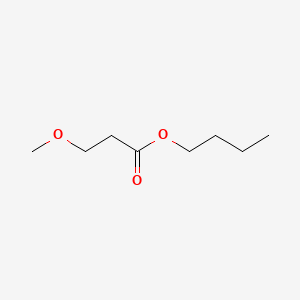
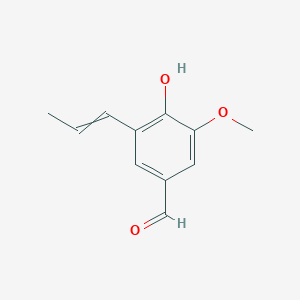
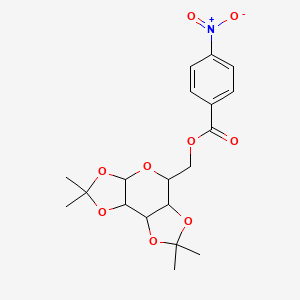
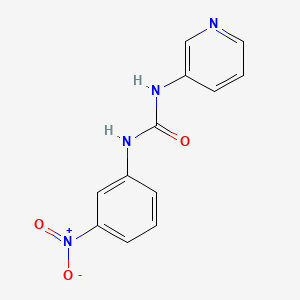
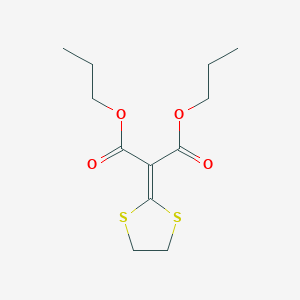
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
